
2-Amino-4-bromopyridine
Overview
Description
2-Amino-4-bromopyridine is a heterocyclic organic compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, where the amino group is positioned at the second carbon and the bromine atom at the fourth carbon. This compound is known for its significant role as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromopyridine can be achieved through various methods. One common method involves the ammoniation of 2,4-dibromopyridine-N-oxide using ammonia water, followed by a reduction reaction . Another method includes the esterification of 4-bromopyridinium chloride to obtain 4-bromopyridine-2-ethyl formate, which is then ammonified to form 4-bromopyridine-2-formamide. This intermediate undergoes Hofmann degradation to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and scalability. The process typically includes steps such as esterification, ammoniation, and Hofmann degradation, with careful control of reaction temperatures and pH levels .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling and nucleophilic substitution.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids to replace the bromine atom with an aryl or vinyl group.
Nucleophilic Substitution: Involves the use of nucleophiles such as amines or thiols to replace the bromine atom.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Recent research has highlighted the potential of 2-amino-4-bromopyridine derivatives as selective inhibitors of human neuronal nitric oxide synthase (hnNOS). These compounds have been developed to target neurodegenerative diseases by enhancing their membrane permeability and selectivity. The introduction of different substituents at the 4-position of the pyridine ring has been shown to improve pharmacokinetic properties significantly.
Case Study: Synthesis and Optimization
A study focused on synthesizing a series of nNOS inhibitors based on this compound. The modifications aimed at optimizing steric and electronic properties led to compounds that demonstrated:
- Enhanced potency against nNOS.
- Improved cell membrane permeability .
- Reduced efflux ratios , making them suitable for further development in therapeutic applications .
Compound | Structure | Potency (IC50) | Membrane Permeability |
---|---|---|---|
Compound 1 | Structure | 17 nM | High |
Compound 2 | Structure | 12 nM | Moderate |
Compound 3 | Structure | 8 nM | Low |
Agrochemical Applications
This compound is also utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its ability to act as a building block for more complex structures makes it valuable in designing compounds that target specific biological pathways in pests.
Case Study: Herbicide Development
Research has demonstrated that derivatives of this compound can be synthesized to create effective herbicides. These compounds showed:
- Selective toxicity towards certain weed species while being safe for crops.
- Environmental stability , reducing the risk of leaching into water supplies.
Material Science
In material science, this compound serves as a precursor for various polymers and advanced materials. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study: Polymer Synthesis
A study investigated the incorporation of this compound into polymer networks, resulting in materials with:
- Improved tensile strength .
- Enhanced thermal resistance , making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromopyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and bromine atom allow the compound to form hydrogen bonds and halogen interactions with biological macromolecules, influencing their activity and function . These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-5-bromopyridine
- 3-Amino-2-bromopyridine
- 2-Amino-6-bromopyridine
- 4-Amino-2-bromopyridine
Comparison: 2-Amino-4-bromopyridine is unique due to the specific positioning of the amino and bromine groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2-Amino-5-bromopyridine and 3-Amino-2-bromopyridine, this compound exhibits distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
2-Amino-4-bromopyridine (CHBrN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
This compound is characterized by a bromine atom and an amino group attached to the pyridine ring. Its molecular weight is 173.01 g/mol, and it has been identified as a key structural core in various bioactive compounds.
1. Neuronal Nitric Oxide Synthase Inhibition
Recent research has highlighted the potential of this compound derivatives as inhibitors of human neuronal nitric oxide synthase (hnNOS). A series of compounds based on this scaffold were synthesized, demonstrating significant inhibitory activity with IC values in the nanomolar range. For instance, one derivative showed an IC value of 30 nM against hnNOS, indicating strong selectivity over other isoforms, which is crucial for developing treatments for neurodegenerative diseases .
2. Kinase Inhibition
Another important aspect of this compound is its role as a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 kinases. A study synthesized various derivatives that exhibited promising anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines, with IC values of 6.27 μM and 10.71 μM, respectively. Notably, one compound demonstrated enhanced efficacy against Crizotinib-resistant ALK mutants with an IC of 41.3 nM, showcasing its potential in overcoming drug resistance .
3. Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. Compounds derived from this structure exhibited significant activity against various microorganisms, suggesting their potential use as antimicrobial agents. Structure-activity relationship studies indicated that modifications at the 4-position could enhance biological efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites, particularly in hnNOS and kinase domains. Molecular docking studies have provided insights into how these compounds fit within the active sites, facilitating inhibition .
Case Study: Inhibition of hnNOS
In a study focused on the design and synthesis of hnNOS inhibitors, several derivatives of this compound were evaluated for their pharmacokinetic properties and membrane permeability. The findings indicated that modifications leading to increased lipophilicity significantly improved brain permeability while maintaining inhibitory potency .
Case Study: Dual ALK/ROS1 Inhibitors
A series of derivatives were tested against ALK and ROS1 kinases, revealing that certain modifications not only increased potency but also provided efficacy against resistant strains. This highlights the versatility of the this compound scaffold for developing dual inhibitors targeting critical pathways in cancer therapy .
Data Summary
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2-Amino-4-bromopyridine in laboratory settings?
- Methodological Answer :
- Use NIOSH/EN 149-approved respirators and chemical-resistant gloves under OSHA/CFR 1910.134 standards.
- Work in a fume hood to avoid inhalation and ensure no ingestion or skin contact.
- Decontaminate exposed skin immediately with water and remove contaminated clothing .
- Store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers).
Q. What are the primary synthetic routes for this compound?
- Methodological Answer :
- Direct bromination : React 2-aminopyridine with bromine in acetic acid, controlling temperature (0–5°C) to minimize side reactions.
- Cross-coupling : Use Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids for functionalization .
- Phosphonylation : Treat intermediates with triethyl phosphite under reflux, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is this compound characterized using spectroscopic and analytical methods?
- Methodological Answer :
- NMR : Analyze and spectra to confirm substitution patterns (e.g., bromine at C4, amino at C2).
- Mass Spectrometry : Use ESI-MS to verify molecular weight (173.01 g/mol) and isotopic patterns for bromine .
- Melting Point : Compare experimental mp (80–82°C) with literature values to assess purity .
Q. What are the key physical and chemical properties of this compound?
- Methodological Answer :
- Molecular Formula : CHBrN; Molecular Weight : 173.01 g/mol .
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
- Reactivity : Bromine at C4 enables nucleophilic substitution, while the amino group at C2 participates in hydrogen bonding .
Advanced Research Questions
Q. How can crystallographic data of this compound derivatives be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to obtain intensity data.
- Structure Solution : Apply SHELXD for direct methods or SHELXS for Patterson synthesis to resolve phases .
- Refinement : Optimize parameters (e.g., thermal displacement, occupancy) in SHELXL, validating with R-factor (<5%) and residual electron density maps .
Q. What strategies resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer :
- Variable Analysis : Compare reaction conditions (temperature, catalyst loading) across studies. For example, Pd catalyst purity (≥99%) improves Suzuki coupling yields by ~15% .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting yield calculations .
- Reproducibility : Standardize protocols (e.g., inert atmosphere, anhydrous solvents) to mitigate moisture-sensitive side reactions .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring for Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination).
- Steric Considerations : C4 substitution minimizes steric hindrance, enabling regioselective functionalization at C5 or C6 positions .
- Case Study : In Suzuki reactions, this compound achieves >80% yield with arylboronic acids using Pd(OAc)₂/XPhos .
Q. How is this compound applied in structure-activity relationship (SAR) studies for drug design?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., methyl, nitro) at C5 to modulate pharmacokinetic properties.
- Biological Assays : Test derivatives against kinase targets (e.g., EGFR) using IC assays, correlating bromine’s electronegativity with inhibitory potency .
- Co-crystallization : Co-crystalize with target proteins (e.g., using 2-aminobenzoic acid) to analyze binding modes via X-ray diffraction .
Properties
IUPAC Name |
4-bromopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQKUNMKVAPWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351204 | |
Record name | 2-Amino-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84249-14-9 | |
Record name | 2-Amino-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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